molecular formula C17H24N2O4 B6501948 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396707-38-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B6501948
CAS No.: 1396707-38-2
M. Wt: 320.4 g/mol
InChI Key: UDBMBXWIWXBYIZ-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound with a unique structure that combines elements of cyclohexene, furan, and ethanediamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and furan derivatives. The key steps include:

    Cyclohexene Derivative Preparation: Cyclohexene is reacted with ethylamine under controlled conditions to form the cyclohex-1-en-1-yl ethylamine intermediate.

    Furan Derivative Preparation: Furan is reacted with 2-hydroxypropylamine to form the furan-2-yl-2-hydroxypropylamine intermediate.

    Coupling Reaction: The two intermediates are then coupled using ethanediamide as a linking agent under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide involves scaling up the laboratory synthesis process. This typically includes:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.

    Continuous Flow Processing: Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-hydroxypropyl]ethanediamide
  • N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxypropyl]ethanediamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is unique due to its combination of cyclohexene, furan, and ethanediamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,22H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMBXWIWXBYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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